Cas no 1183436-64-7 (2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide)

2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
- Acetamide, 2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]-
- 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide
-
- インチ: 1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14)
- InChIKey: SNYNSSORCDDMTN-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1COC)(=O)CCl
2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048758-1g |
2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 1g |
¥2630.0 | 2024-04-18 | |
Enamine | EN300-46702-0.1g |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 0.1g |
$96.0 | 2023-05-05 | |
TRC | C370753-25mg |
2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 25mg |
$ 50.00 | 2022-04-01 | ||
Enamine | EN300-46702-2.5g |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 2.5g |
$697.0 | 2023-05-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048758-5g |
2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 5g |
¥5340.0 | 2024-04-18 | |
Aaron | AR019WBC-1g |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 1g |
$514.00 | 2025-02-08 | |
Aaron | AR019WBC-2.5g |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 2.5g |
$984.00 | 2025-02-08 | |
A2B Chem LLC | AV40300-2.5g |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 2.5g |
$769.00 | 2024-04-20 | |
A2B Chem LLC | AV40300-100mg |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 100mg |
$137.00 | 2024-04-20 | |
Aaron | AR019WBC-100mg |
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |
1183436-64-7 | 95% | 100mg |
$157.00 | 2025-02-08 |
2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide 関連文献
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamideに関する追加情報
Introduction to 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide (CAS No: 1183436-64-7)
2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide, identified by the Chemical Abstracts Service Number (CAS No) 1183436-64-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, which is further substituted with various functional groups. The structural features of 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of this compound includes a chloro substituent on the benzene ring, which is a common feature in many bioactive molecules. The chloro group can influence the electronic properties of the aromatic system, potentially affecting its interaction with biological targets. Additionally, the presence of a methoxymethyl group (also known as an isopropyl ether) at the 2-position of the phenyl ring introduces steric and electronic effects that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
The acetamide moiety at the nitrogen position provides a hydrogen bond donor capability, which is crucial for interactions with biological macromolecules such as proteins and enzymes. This feature makes 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide a versatile scaffold for designing molecules with enhanced binding affinity and selectivity. In recent years, there has been growing interest in amide-based compounds due to their diverse biological activities and favorable pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with target proteins. Studies have shown that modifications in the substituents around the benzene ring can significantly alter the potency and selectivity of amide derivatives. For instance, computational studies on similar compounds have revealed that the chloro group enhances binding affinity by forming strong hydrophobic interactions with aromatic residues in protein binding pockets.
Moreover, the methoxymethyl group at the 2-position of the phenyl ring can participate in favorable solvation interactions, improving the compound's solubility and bioavailability. These structural features make 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide an attractive candidate for further optimization as a lead compound in drug discovery programs. Researchers are exploring various synthetic strategies to modify this scaffold, aiming to enhance its therapeutic potential while minimizing off-target effects.
In vitro studies have begun to elucidate the biological activity of 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide. Preliminary data suggest that this compound exhibits moderate activity against certain enzymatic targets, making it a promising candidate for further investigation. The chloro group's ability to engage in hydrophobic interactions with aromatic residues in enzyme active sites may contribute to its observed activity. Additionally, the acetamide moiety could interact with polar residues, further stabilizing the binding interface.
One of the most exciting aspects of this compound is its potential application in developing novel therapeutic agents. The structural features that make 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide an interesting molecule are also shared by several known bioactive compounds. This suggests that derivatives of this compound could exhibit similar biological activities but with improved pharmacokinetic properties. For example, modifications aimed at enhancing solubility or reducing metabolic clearance could significantly improve therapeutic efficacy.
The synthesis of 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key structural motifs efficiently. These methods allow for precise control over regioselectivity and stereochemistry, which are critical factors in determining biological activity.
As research progresses, new methodologies for synthesizing complex amide derivatives will continue to emerge. Advances in flow chemistry and continuous manufacturing processes could also facilitate large-scale production of these compounds for preclinical and clinical studies. The integration of automation and high-throughput screening technologies will enable researchers to rapidly evaluate large libraries of derivatives, accelerating the discovery process.
The development of novel pharmaceutical agents relies heavily on understanding their interactions with biological targets at both molecular and cellular levels. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry play crucial roles in elucidating these interactions. By determining the three-dimensional structure of complexes formed between 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide and target proteins, researchers can gain insights into its mechanism of action.
These structural insights are invaluable for designing next-generation compounds with improved efficacy and reduced side effects. For example, knowledge gained from studying how this compound binds to its target can be used to engineer derivatives that exhibit higher affinity or selectivity. Such rational drug design approaches are becoming increasingly prevalent in modern pharmaceutical research.
The potential applications of 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying fundamental aspects of molecular recognition and drug-receptor interactions. By investigating how this compound interacts with various biological targets, researchers can gain deeper insights into these processes, which may lead to breakthroughs in understanding disease mechanisms and developing novel treatment strategies.
In conclusion,2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide (CAS No: 1183436-64-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,it is likely to play an important role in advancing our understanding of drug-receptor interactions and developing next-generation pharmaceuticals.
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